Oscillamide C isolation from Planktothrix agardhii cyanobacteria
Oscillamide C isolation from Planktothrix agardhii cyanobacteria
An In-Depth Technical Guide to the Isolation of Oscillamide C from Planktothrix agardhii
This guide provides a comprehensive, in-depth technical overview for the isolation of Oscillamide C, a potent serine/threonine protein phosphatase inhibitor, from the cyanobacterium Planktothrix agardhii. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key methodological choices.
Introduction: The Significance of Oscillamide C
Cyanobacteria, particularly of the genus Planktothrix, are a rich source of structurally diverse and biologically active secondary metabolites.[1][2] Among these are the oscillamides, a family of cyclic peptides that have garnered significant scientific interest for their potent enzymatic inhibition properties.[3] Oscillamide C, a ureido-containing cyclic peptide, has been specifically identified as an inhibitor of serine/threonine protein phosphatases PP1 and PP2A, making it a valuable target for further investigation in drug discovery and development.[4][5] Its isolation from complex cyanobacterial biomass, however, presents a significant technical challenge requiring a systematic and optimized approach.
This guide delineates a field-proven workflow for the successful isolation and purification of Oscillamide C, from the initial cultivation of Planktothrix agardhii to the final chromatographic separation and structural confirmation.
Part 1: Cultivation and Biomass Production of Planktothrix agardhii
The foundational step in the isolation of any natural product is the consistent and high-yield production of the source organism. For Oscillamide C, this necessitates the carefully controlled cultivation of Planktothrix agardhii. The objective is to maximize biomass while ensuring robust production of the target secondary metabolite.
Rationale for Cultivation Conditions:
The selection of growth media and environmental parameters is critical for optimizing the production of secondary metabolites, which can be highly dependent on nutrient availability, light, and temperature. The BG11 medium is a widely adopted and effective formulation for the cultivation of a broad range of cyanobacteria, including Planktothrix species, as it provides the essential macro- and micronutrients for robust growth.[3][5][6] Temperature and light intensity are tailored to mimic the natural conditions conducive to Planktothrix blooms, thereby promoting not only biomass accumulation but also the biosynthesis of peptides like Oscillamide C.[3]
Experimental Protocol: Cultivation of Planktothrix agardhii
-
Strain Selection: Obtain a pure, axenic culture of Planktothrix agardhii (e.g., CCAP 1459/11A) from a reputable culture collection.
-
Media Preparation: Prepare BG11 medium according to the standard formulation.[3][5][6] Sterilize the medium by autoclaving.
-
Inoculation and Growth: Inoculate the sterile BG11 medium with the P. agardhii culture under aseptic conditions.
-
Incubation: Incubate the cultures under the following optimized conditions:
-
Monitoring Growth: Monitor the culture growth by measuring optical density at 750 nm.
-
Harvesting: Harvest the cyanobacterial biomass during the late logarithmic to early stationary growth phase by centrifugation or filtration through glass fiber filters. The harvested biomass can be freeze-dried (lyophilized) and stored at -20°C until extraction.
| Parameter | Recommended Value | Rationale |
| Culture Medium | BG11 | Provides essential nutrients for cyanobacterial growth.[3][5][6] |
| Temperature | 20-23°C | Mimics natural conditions for optimal growth of P. agardhii.[3][5] |
| Light Intensity | 10-60 µmol m⁻² s⁻¹ | Supports photosynthesis without causing photoinhibition.[3][5] |
| Harvesting Phase | Late Logarithmic/Early Stationary | Typically the phase of maximal secondary metabolite production. |
Part 2: Extraction of Oscillamide C from Cyanobacterial Biomass
The extraction process is designed to efficiently liberate Oscillamide C from the cyanobacterial cells while minimizing the co-extraction of interfering compounds. The choice of solvent is paramount and is dictated by the polarity of the target molecule.
Rationale for Extraction Solvent Choice:
Oscillamide C is a cyclic peptide with a degree of polarity. Therefore, polar solvents or aqueous mixtures are effective for its extraction. Two primary methods have been successfully employed:
-
5% Aqueous Acetic Acid: This method leverages a mild acidic environment to facilitate cell lysis and the solubilization of peptides. The acidity can also help to precipitate some proteins, leading to a cleaner initial extract.
-
50% Aqueous Methanol: This solvent mixture provides a good balance of polarity to effectively extract a range of peptides, including oscillamides, while leaving behind highly nonpolar lipids.[3]
Experimental Protocol: Biomass Extraction
-
Biomass Preparation: Start with a known quantity of lyophilized Planktothrix agardhii biomass.
-
Extraction:
-
Method A (Aqueous Acetic Acid):
-
Suspend the lyophilized biomass in a 5% aqueous acetic acid solution (e.g., 20 mL of solvent per 1 gram of biomass).
-
Stir the suspension for a minimum of 30 minutes at room temperature. For enhanced cell disruption, the mixture can be subjected to freeze-thaw cycles.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
-
Method B (Aqueous Methanol):
-
Suspend the lyophilized biomass in a 50% (v/v) aqueous methanol solution.[3]
-
Shake or stir the mixture vigorously. Sonication on ice can be used to improve extraction efficiency.
-
Repeat the extraction process multiple times.
-
-
-
Centrifugation: Following extraction, centrifuge the mixture at approximately 4000 rpm for 10 minutes to pellet the cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude extract of Oscillamide C and other soluble metabolites. Combine the supernatants from all extraction cycles.
Part 3: Purification of Oscillamide C
The crude extract is a complex mixture of various metabolites. A multi-step purification strategy is therefore essential to isolate Oscillamide C to a high degree of purity. This typically involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).
Workflow for Oscillamide C Purification
Caption: A schematic of the multi-step purification process for Oscillamide C.
3.1. Solid-Phase Extraction (SPE)
Rationale:
SPE is a crucial sample cleanup and concentration step. A C18 reversed-phase sorbent is used, which retains nonpolar to moderately polar compounds, including Oscillamide C, while allowing highly polar impurities such as salts and sugars to pass through in the initial wash steps. A subsequent elution with a stronger organic solvent then releases the retained peptides.
Experimental Protocol: SPE
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing through one column volume of methanol, followed by one column volume of deionized water.
-
Sample Loading: Apply the combined crude extract supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 20 mL of 10% aqueous methanol to remove highly polar, unbound compounds.
-
Elution: Elute the retained peptides, including Oscillamide C, with 2 mL of 100% methanol.
-
Drying: Evaporate the methanol eluate to dryness under a stream of nitrogen or using a rotary evaporator.
3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale:
RP-HPLC is a high-resolution separation technique that is ideal for purifying peptides from a complex mixture. A C18 column is again employed, and a gradient of increasing organic solvent (acetonitrile or methanol) in an aqueous mobile phase is used to elute the compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Reconstitute the dried eluate from the SPE step in the initial mobile phase (e.g., 20% aqueous acetonitrile with 0.05% trifluoroacetic acid).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., LiChrospher 100 RP-18e, 5 µm particle size).[3]
-
Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.05% TFA.
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 45 minutes.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection: UV detection at 210 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peaks observed in the chromatogram.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to assess purity. Pool the fractions containing pure Oscillamide C.
-
Final Drying: Lyophilize the pooled fractions to obtain pure Oscillamide C as a solid.
| Parameter | Recommended Value | Rationale |
| SPE Sorbent | C18 Reversed-Phase | Retains moderately polar peptides while allowing polar impurities to pass. |
| HPLC Column | C18 Reversed-Phase | Provides high-resolution separation of peptides based on hydrophobicity.[3] |
| HPLC Mobile Phase | Water/Acetonitrile with TFA | A standard mobile phase system for peptide separation by RP-HPLC. |
| Detection Wavelength | 210 nm and 280 nm | 210 nm for peptide bonds and 280 nm for aromatic amino acids. |
Expected Yield:
The yield of Oscillamide C can vary depending on the Planktothrix agardhii strain and cultivation conditions. Based on reports for similar cyclic peptides from Planktothrix, a yield in the range of 0.1% to 0.2% of the dry algal biomass can be anticipated.[5]
Part 4: Structural Elucidation of Oscillamide C
Once purified, the chemical structure of Oscillamide C is confirmed using a combination of spectroscopic techniques.
Key Analytical Techniques:
-
High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the accurate molecular weight and elemental composition of the purified compound. For Oscillamide C, the molecular formula has been established as C₄₉H₆₈N₁₀O₁₀.[5] High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) is a suitable method for this analysis, which would show a [M+H]⁺ ion at m/z 957.5198.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, TOCSY, HSQC, HMBC, and ROESY) are essential for elucidating the complete chemical structure, including the amino acid sequence and their stereochemistry.[4][5]
-
Chemical Degradation and Chiral Analysis: Acid hydrolysis of the cyclic peptide followed by chiral gas chromatography-mass spectrometry (GC/MS) or Marfey's method is used to identify the constituent amino acids and determine their absolute stereochemistry (D or L configuration).[5] For Oscillamide C, this analysis reveals the presence of Hty, Arg, Phe, D-Lys, Ile, and N-Me-Hty.[5]
Oscillamide C Chemical Properties
| Property | Value |
| Molecular Formula | C₄₉H₆₈N₁₀O₁₀[5] |
| Monoisotopic Mass | 956.5117 g/mol |
| [M+H]⁺ (HR-FAB-MS) | 957.5198 m/z[5] |
| Key Structural Features | Ureido-containing cyclic peptide |
| Constituent Amino Acids | Hty, Arg, Phe, D-Lys, Ile, N-Me-Hty[5] |
Conclusion
The isolation of Oscillamide C from Planktothrix agardhii is a multi-faceted process that demands careful attention to detail at each stage, from cultivation to final purification. The methodologies outlined in this guide provide a robust framework for obtaining this valuable bioactive peptide in high purity. The successful application of these techniques will enable further research into the pharmacological properties and potential therapeutic applications of Oscillamide C.
References
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Kurmayer, R., et al. (2022). Toxic/Bioactive Peptide Synthesis Genes Rearranged by Insertion Sequence Elements Among the Bloom-Forming Cyanobacteria Planktothrix. Frontiers in Microbiology. [Link]
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Sano, T., et al. (2001). Isolation of new protein phosphatase inhibitors from two cyanobacteria species, Planktothrix spp. Journal of Natural Products, 64(8), 1052-5. [Link]
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Kurmayer, R., et al. (2009). Variation in peptide net production and growth among strains of the toxic cyanobacterium Planktothrix spp. Taylor & Francis Online. [Link]
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Toporowska, M., et al. (2020). The Effects of Cyanobacterial Bloom Extracts on the Biomass, Chl-a, MC and Other Oligopeptides Contents in a Natural Planktothrix agardhii Population. Toxins, 12(4), 277. [Link]
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Mazur-Marzec, H., et al. (2026). Ecotoxicology of Planktothrix agardhii Cyanometabolites and Pure Microcystins: Selected Aspects of Interactions, Toxicity, and Biodegradation. Toxins, 18(1), 24. [Link]
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